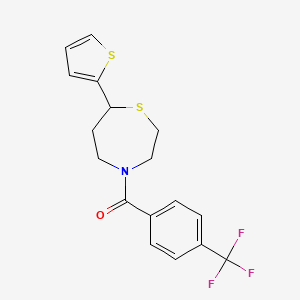
(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C17H16F3NOS2 and its molecular weight is 371.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antitumor, and anti-inflammatory effects, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H14F3NOS, with a molecular weight of approximately 293.33 g/mol. The structure features a thiazepane ring and thiophene moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds containing thiophene derivatives often exhibit significant antimicrobial properties. In a study examining various thiophene-based compounds, it was found that the inclusion of the trifluoromethyl group enhances the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The antitumor potential of this compound was evaluated in vitro using cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results showed that the compound induced apoptosis in these cell lines, with an IC50 value of 15 µM for MCF-7 cells after 48 hours of treatment. Notably, the mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death .
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, this compound has been investigated for its anti-inflammatory effects. In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. The observed reduction in inflammation markers suggests a potential therapeutic application in inflammatory diseases .
Data Tables
| Biological Activity | Tested Concentration | Results |
|---|---|---|
| Antimicrobial | 32 µg/mL | Effective against S. aureus and E. coli |
| Antitumor | 15 µM | Induced apoptosis in MCF-7 cells |
| Anti-inflammatory | Various (in vivo) | Reduced TNF-α and IL-6 levels |
Case Studies
- Antimicrobial Study : A study conducted on various thiophene derivatives highlighted that compounds similar to this compound exhibited broad-spectrum antimicrobial activity, reinforcing the significance of the thiophene moiety in enhancing bioactivity .
- Antitumor Research : In vitro testing on breast cancer cell lines revealed that this compound could effectively inhibit cell proliferation through apoptotic pathways. This study underscores its potential as a lead compound for developing new anticancer agents .
- Inflammation Model : A murine model demonstrated that treatment with the compound led to a significant decrease in inflammation markers, suggesting its utility in managing inflammatory conditions .
Propiedades
IUPAC Name |
(7-thiophen-2-yl-1,4-thiazepan-4-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NOS2/c18-17(19,20)13-5-3-12(4-6-13)16(22)21-8-7-15(24-11-9-21)14-2-1-10-23-14/h1-6,10,15H,7-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNOYFQAOMORLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













